N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and phenylethylamine, which undergo condensation reactions with 4-methoxyphenylpropanamide under controlled conditions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An organic heterocyclic compound containing a benzene ring fused to an imidazole ring.
Methylbenzimidazole: A derivative of benzimidazole with a methyl group attached.
Phenylbenzimidazole: A derivative of benzimidazole with a phenyl group attached.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific structural features, including the presence of both benzimidazole and methoxyphenyl groups.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H25N3O2/c1-30-20-14-11-18(12-15-20)13-16-24(29)26-23(17-19-7-3-2-4-8-19)25-27-21-9-5-6-10-22(21)28-25/h2-12,14-15,23H,13,16-17H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
DVLILDUXHHQTSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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